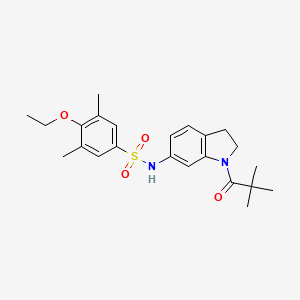

4-ethoxy-3,5-dimethyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide

Description

4-ethoxy-3,5-dimethyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a central sulfonamide group substituted with ethoxy and methyl groups at the 3,4,5-positions of the benzene ring, and a bulky 1-pivaloylindolin-6-yl moiety at the N-position. The ethoxy and methyl groups enhance hydrophobicity, while the pivaloyl (tert-butyl carbonyl) group introduces steric bulk, which may influence binding specificity and pharmacokinetic properties.

Properties

IUPAC Name |

N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-4-ethoxy-3,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O4S/c1-7-29-21-15(2)12-19(13-16(21)3)30(27,28)24-18-9-8-17-10-11-25(20(17)14-18)22(26)23(4,5)6/h8-9,12-14,24H,7,10-11H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULPFGOLQATJNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1C)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C(C)(C)C)C=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-3,5-dimethyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the indoline core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The indoline core is then functionalized with appropriate substituents to introduce the ethoxy, methyl, and pivaloyl groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfonamide group makes it a versatile intermediate in organic synthesis.

Biology: The biological activities of sulfonamide derivatives are well-documented, and this compound may exhibit properties such as antimicrobial, anti-inflammatory, and anticancer activities.

Medicine: Sulfonamides are known for their therapeutic potential. This compound could be explored for its potential use in developing new drugs for treating various diseases.

Industry: In the materials science industry, sulfonamide derivatives can be used in the production of polymers, dyes, and other materials with specific properties.

Mechanism of Action

The mechanism by which 4-ethoxy-3,5-dimethyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide exerts its effects involves its interaction with molecular targets and pathways. The sulfonamide group can bind to enzymes or receptors, modulating their activity and leading to biological effects. The specific molecular targets and pathways would depend on the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Benzenesulfonamide Derivatives

Structural and Pharmacokinetic Analysis

Key analogs for comparison include 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives (3a–g) , which share the benzenesulfonamide core but differ in substituents. A critical comparison is outlined below:

Key Findings :

- Lipinski’s Rule-of-Five : The target compound’s higher MW and clogP may result in reduced oral bioavailability compared to 3a–g, which fully comply with Lipinski criteria . This suggests that 3a–g are more "drug-like" for oral administration.

- In contrast, the pyrazole group in 3a–g balances hydrophobicity and polarity, optimizing bioavailability .

- Steric Effects : The bulky pivaloyl group in the target compound may hinder binding to flat active sites but improve selectivity for deeper pockets, whereas pyrazole’s planar structure in 3a–g allows broader target engagement.

Methodological Considerations

- Structural Analysis : X-ray crystallography using SHELX software could resolve the target compound’s conformation, clarifying how steric bulk influences target interactions.

- Docking Studies : AutoDock Vina’s improved scoring function and multithreading capabilities enable efficient comparison of binding modes between the target and analogs, highlighting substituent-driven affinity differences.

Biological Activity

The compound 4-ethoxy-3,5-dimethyl-N-(1-pivaloylindolin-6-yl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant studies that provide insights into its pharmacological properties.

Molecular Structure

The chemical structure of this compound features several functional groups, including a sulfonamide group and an indoline moiety. The presence of these groups is significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₃N₃O₃S |

| Molecular Weight | 353.45 g/mol |

| CAS Number | [Specific CAS number needed] |

| Solubility | Soluble in organic solvents |

The biological activity of sulfonamides often involves inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis. The unique structure of this compound may enhance its binding affinity to various biological targets through π-stacking interactions with aromatic residues in proteins.

Antimicrobial Activity

Sulfonamide derivatives are primarily known for their antibacterial properties . Studies have shown that compounds similar to this compound exhibit significant antibacterial activity against a range of pathogens.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including the target compound. Results indicated that the compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to established antibiotics.

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Anticancer Activity

Emerging research suggests that sulfonamide derivatives may also possess anticancer properties . The compound has been investigated for its ability to induce apoptosis in cancer cell lines.

Case Study: Apoptotic Induction

In vitro studies on human cancer cell lines revealed that this compound significantly induced apoptosis, with an IC50 value indicating effective cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

Structure-Activity Relationship (SAR)

The structure-activity relationship of sulfonamide compounds indicates that modifications to the indoline moiety can significantly impact biological activity. Research has shown that variations in the substituents on the benzene ring influence both antibacterial and anticancer efficacy.

Key Findings from SAR Studies

- Substituent Variability : Different alkyl and aryl groups can enhance or diminish activity.

- Indoline Modifications : Alterations in the indoline structure can lead to increased selectivity towards specific biological targets.

- Sulfonamide Group : The presence and positioning of the sulfonamide group are critical for maintaining activity against bacterial strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.